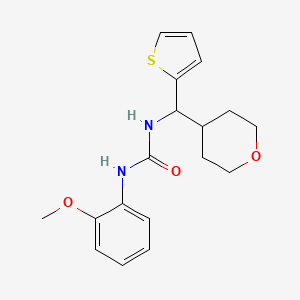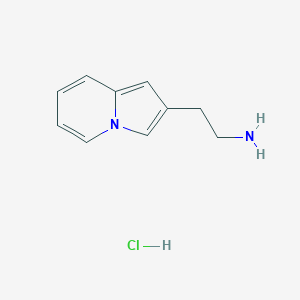![molecular formula C23H16Cl2N2OS2 B2870377 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine CAS No. 306980-58-5](/img/structure/B2870377.png)
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. It is a white crystalline solid with a melting point of approximately 230°C. The structure of the compound can be described as a six-membered ring with two nitrogen atoms, one sulfur atom, and four chlorine atoms. It is also known as 4-Chloro-6-(4-chlorophenylsulfanylmethyl)pyrimidine, 4-Chloro-6-sulfanylmethyl-2-phenyl-4-chloropyrimidine, or 4-Chloro-6-(4-chlorophenyl)sulfanylmethyl-2-phenylpyrimidine.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine is not completely understood. However, it is known to act as an electron-withdrawing group, which can increase the reactivity of the molecules in which it is present. Additionally, it can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to interact with various enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. Additionally, it has been found to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.
実験室実験の利点と制限
The advantages of using 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively non-toxic and can be used in a wide range of temperatures and pressures.
The main limitation of using this compound in laboratory experiments is its low solubility in many solvents. Additionally, it can react with other compounds, which can lead to the formation of unwanted products.
将来の方向性
The future directions for 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into its solubility in various solvents and its reactivity with other compounds would be beneficial. Finally, research into its potential use as a catalyst in various organic reactions could lead to the development of new and more efficient synthetic methods.
合成法
The synthesis of 4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine can be achieved in two steps. The first step involves the reaction of 4-chlorophenylsulfanylmethyl chloride with 4-chlorophenylsulfanylmethyl pyrimidine in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting product with phenylmagnesium bromide in the presence of a base such as potassium carbonate. The resulting product is this compound.
科学的研究の応用
4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine has a wide range of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyrimidines and triazoles. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been used as a catalyst in various organic reactions.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS2/c24-17-6-10-20(11-7-17)29-22-14-19(15-30(28)21-12-8-18(25)9-13-21)26-23(27-22)16-4-2-1-3-5-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGMVZQYZFBTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

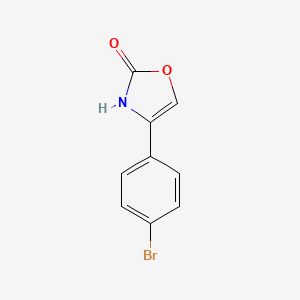
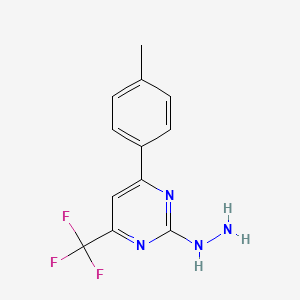
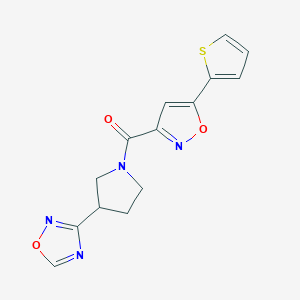
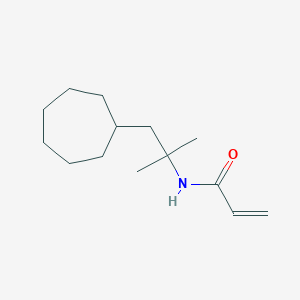
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2870300.png)
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)


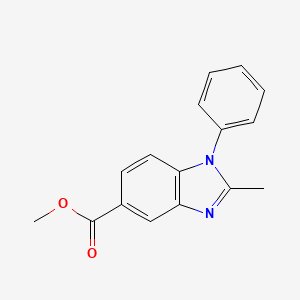
![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)
